1-(2,6-Dihydroxy-4-methoxyphenyl)butan-1-one
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Overview
Description
1-(2,6-Dihydroxy-4-methoxyphenyl)butan-1-one is an organic compound with the molecular formula C11H14O4 It is characterized by the presence of a butanone group attached to a phenyl ring substituted with hydroxyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Dihydroxy-4-methoxyphenyl)butan-1-one can be synthesized through the reaction of 2,6-dihydroxy-4-methoxybenzaldehyde with butanone in the presence of a base catalyst. The reaction typically involves the formation of an intermediate aldol product, which undergoes dehydration to yield the final compound. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled conditions to maximize yield and purity. Post-reaction, the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dihydroxy-4-methoxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl and methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-(2,6-Dihydroxy-4-methoxyphenyl)butan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties.
Mechanism of Action
The mechanism of action of 1-(2,6-dihydroxy-4-methoxyphenyl)butan-1-one involves its interaction with cellular targets, leading to various biological effects. In cancer cells, the compound induces cell cycle arrest at the G1/G0 phase, leading to apoptosis. This effect is mediated through the upregulation of pro-apoptotic proteins such as Bax and PUMA, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
1-(2,6-Dihydroxy-4-methoxyphenyl)butan-1-one can be compared with similar compounds such as:
1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one: This compound has an ethyl group instead of a hydroxyl group, which may affect its reactivity and biological activity.
2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-: This compound has a propenone group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(2,6-dihydroxy-4-methoxyphenyl)butan-1-one |
InChI |
InChI=1S/C11H14O4/c1-3-4-8(12)11-9(13)5-7(15-2)6-10(11)14/h5-6,13-14H,3-4H2,1-2H3 |
InChI Key |
SIAXRISTUAUQAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1O)OC)O |
Origin of Product |
United States |
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